molecular formula C16H15ClO2 B3023706 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-41-6

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B3023706
CAS No.: 951884-41-6
M. Wt: 274.74 g/mol
InChI Key: WRRCCHOQOXCVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Applications

The compound 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone has been investigated for its photochemical properties. For instance, the irradiation of related 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones in dry, nonnucleophilic solvents leads to the formation of 3-alkoxy-6-methylindan-1-ones in high yields. This process involves a 1,5-hydrogen migration from the lowest triplet excited state of the acetophenones and subsequent cyclization of the resulting photoenols. Such reactions exhibit remarkable selectivity, highlighting their potential utility in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Stability and By-products

Research has also focused on the stability of UV filters, including compounds structurally related to this compound, in chlorinated water. Studies have shown that certain UV filters react with free chlorine, leading to the formation of halogenated by-products. The reaction rates and pathways depend on factors like the UV filter structure, chlorine concentration, water pH, and the presence of bromide traces. This research is crucial for understanding the environmental fate and potential impact of these chemicals (Negreira et al., 2008).

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRCCHOQOXCVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203203
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-41-6
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.